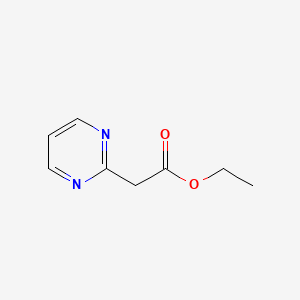

Ethyl 2-(pyrimidin-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-pyrimidin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-7-9-4-3-5-10-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQZAEMLHNEMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494582 | |

| Record name | Ethyl (pyrimidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63155-11-3 | |

| Record name | Ethyl 2-pyrimidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63155-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (pyrimidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidineacetic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to Ethyl 2-(pyrimidin-2-yl)acetate (CAS: 63155-11-3)

The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents and biologically essential molecules like nucleic acids.[1][2] Its prevalence drives a continuous demand for versatile, well-characterized building blocks that can serve as starting points for synthesizing complex molecular architectures. This compound, a key heterocyclic intermediate, has emerged as a compound of significant interest for researchers and drug development professionals. Its unique structure offers multiple reaction sites, enabling its use in the creation of diverse compound libraries for screening and development.[3]

This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. The protocols and insights are presented from the perspective of a senior application scientist, emphasizing experimental integrity and logical design.

Core Physicochemical & Structural Characteristics

Understanding the fundamental properties of a reagent is the first step in any successful synthetic campaign. The data presented below has been consolidated from various chemical suppliers and databases to provide a reliable reference point.

| Property | Value | Source(s) |

| CAS Number | 63155-11-3 | [4][5] |

| Molecular Formula | C₈H₁₀N₂O₂ | [5][6] |

| Molecular Weight | 166.18 g/mol | [5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Pyrimidineacetic acid, ethyl ester | [7] |

| SMILES String | CCOC(=O)Cc1ncccn1 | [4] |

| Appearance | Typically a solid or oil | [8] |

| Purity (Typical) | ≥97% | [5] |

| Storage | Store at room temperature, desiccated | [5] |

Synthesis and Mechanistic Considerations

A reliable and scalable synthesis is crucial for any valuable building block. One common and effective route to this compound involves the nucleophilic substitution of a leaving group on the pyrimidine ring with a malonic ester, followed by decarboxylation.

A prevalent method starts with 2-chloropyrimidine and diethyl malonate.[7] The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. The NaH serves to deprotonate the α-carbon of diethyl malonate, creating a soft nucleophile (a carbanion) that is highly effective for C-C bond formation. The reaction is typically performed in an aprotic polar solvent like DMF, which helps to solvate the sodium cation without interfering with the nucleophile. The subsequent heating is necessary to drive both the initial substitution and the eventual decarboxylation of one of the ester groups to yield the final product.

Reactivity Profile and Synthetic Utility

This compound is a valuable intermediate precisely because of its predictable reactivity at three key positions:

-

The Ester Group: This site is amenable to standard ester chemistry. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(pyrimidin-2-yl)acetic acid.[9] This acid can then be coupled with amines to form amides, a common linkage in pharmaceuticals.

-

The α-Methylene Bridge: The protons on the carbon adjacent to both the pyrimidine ring and the carbonyl group are acidic. This allows for deprotonation with a suitable base to form a new nucleophile, which can be alkylated or acylated, enabling chain extension and further functionalization.

-

The Pyrimidine Ring: While the pyrimidine ring is electron-deficient and generally resistant to electrophilic substitution, it can be functionalized. More commonly, it directs the reactivity of its substituents and serves as a critical pharmacophore for binding to biological targets.[3]

This trifecta of reactivity allows the molecule to be a launching point for a wide array of more complex derivatives. For instance, it is a precursor in the synthesis of substituted pyridopyrimidines and other fused heterocyclic systems with demonstrated biological activities, including potential anti-fibrotic and antibacterial applications.[10][11][12]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and explanatory. Each step includes a rationale, ensuring the researcher understands the "why" behind the procedure, which is the hallmark of a trustworthy and self-validating system.

Protocol 1: Synthesis of this compound from 2-Chloropyrimidine[7]

-

Objective: To synthesize the title compound via nucleophilic substitution.

-

Trustworthiness Principle: This protocol includes specific temperature controls and quenching/neutralization steps to manage the highly reactive reagents and ensure a clean reaction profile.

Methodology:

-

Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (30 mL). Cool the flask to -78°C using a dry ice/acetone bath.

-

Causality: An inert atmosphere and anhydrous conditions are critical as sodium hydride reacts violently with water. The low initial temperature helps control the exothermic reaction during the addition of NaH.

-

-

Base Addition: Carefully add sodium hydride (1.76 g, 52.38 mmol, 60% dispersion in mineral oil) portion-wise to the cooled DMF.

-

Causality: Portion-wise addition prevents a dangerous temperature spike. The mineral oil dispersion makes the pyrophoric NaH safer to handle.

-

-

Nucleophile Formation: While maintaining the temperature at -78°C, slowly add diethyl malonate (6.65 mL, 43.65 mmol) via syringe. Stir for 10 minutes at -78°C, then allow the mixture to warm to room temperature.

-

Causality: Diethyl malonate is added to the base to form the enolate nucleophile. Holding at low temperature ensures complete deprotonation before the electrophile is introduced, minimizing side reactions.

-

-

Substitution Reaction: Add a solution of 2-chloropyrimidine (1.0 g, 8.73 mmol) in DMF (3 mL) to the reaction mixture. Heat the mixture to 80°C and maintain for 72 hours.

-

Causality: Heating provides the activation energy for the nucleophilic aromatic substitution. The extended reaction time is necessary due to the relatively unreactive nature of the chloro-substituent on the electron-deficient pyrimidine ring.

-

-

Work-up and Extraction: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of 1N HCl until the fizzing stops. Neutralize the solution with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate.

-

Causality: The HCl quench neutralizes any remaining NaH. The NaHCO₃ neutralizes the acid and brings the pH to a level where the product is not hydrolyzed and is soluble in the organic layer. Multiple extractions ensure maximum product recovery.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel.

-

Causality: The brine wash removes bulk water, and the magnesium sulfate removes residual traces. Column chromatography is the standard and necessary final step to separate the desired product from unreacted starting materials and byproducts.

-

Protocol 2: Saponification to 2-(Pyrimidin-2-yl)acetic acid

-

Objective: To demonstrate the utility of the ester group by converting the title compound to its corresponding carboxylic acid.

-

Trustworthiness Principle: This protocol uses a simple extraction process based on pH changes to isolate the product, a classic and reliable purification method for acidic compounds.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 6.02 mmol) in ethanol (20 mL).

-

Saponification: Add a solution of sodium hydroxide (0.36 g, 9.03 mmol) in water (10 mL). Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to initiate hydrolysis (saponification). Ethanol is used as a co-solvent to ensure miscibility.

-

-

Solvent Removal: Remove the ethanol under reduced pressure.

-

Causality: Removing the organic solvent simplifies the subsequent aqueous work-up.

-

-

Purification by Extraction: Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material or non-acidic impurities.

-

Causality: At high pH, the product exists as a water-soluble carboxylate salt, while unreacted ester remains in the organic phase.

-

-

Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~3 with concentrated HCl. The product should precipitate as a solid.

-

Causality: Protonation of the carboxylate salt renders the carboxylic acid neutral and significantly less water-soluble, causing it to precipitate.

-

-

Final Steps: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure 2-(pyrimidin-2-yl)acetic acid.

Analytical Characterization

The identity and purity of this compound must be rigorously confirmed. Commercial suppliers typically use a battery of standard analytical techniques for quality control.[4] Researchers should expect to use similar methods to validate their synthesized material:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR will show characteristic signals for the ethyl group, the methylene bridge, and the protons on the pyrimidine ring.

-

Mass Spectrometry (MS): Techniques like LCMS or GCMS are used to confirm the molecular weight (166.18 g/mol ) and can provide fragmentation patterns to further support the structure.[7]

-

Chromatography (HPLC, GC): These methods are the gold standard for assessing purity, typically showing >97% for commercial-grade material.[5]

-

Infrared Spectroscopy (FTIR): This provides information on the functional groups present, most notably a strong carbonyl (C=O) stretch for the ester group.

Conclusion

This compound is more than just another chemical in a catalog; it is a well-characterized and versatile tool for synthetic and medicinal chemists. Its value lies in its predictable reactivity and its identity as a key fragment of the pyrimidine class of heterocycles. By understanding the causality behind its synthesis and the logic of its subsequent reactions, researchers can confidently and efficiently leverage this building block to construct novel molecules with the potential for significant biological activity.

References

- Time in St Louis, MO, US. Google.

- Barlin, G. B., & Brown, W. V. (1977). Simple pyrimidines. XVI. A synthetic route to some 2-(Pyrimidin-2'-yl)acetic acids and esters.Australian Journal of Chemistry, 30(3), 649-655.

-

Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. PrepChem.com. Retrieved December 31, 2025, from [Link]

-

Ethyl 2-(5-bromopyrimidin-2-yl)acetate. PubChem. Retrieved December 31, 2025, from [Link]

-

This compound, min 97%, 100 mg. CP Lab Safety. Retrieved December 31, 2025, from [Link]

- Dong, Y. B., et al. (2010). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate.Acta Crystallographica Section E, 66(Pt 2), o349.

- Khan, I., & Ibrar, A. (2018). Recent synthetic methodologies for pyrimidine and its derivatives.Turkish Journal of Chemistry, 42(4), 1109-1143.

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University. Retrieved December 31, 2025, from [Link]

- Li, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.Molecules, 23(11), 2788.

-

Pyrimidine synthesis. Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]

- El-Sayed, N. N. E., et al. (2023).

-

Li, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Retrieved December 31, 2025, from [Link]

-

Pyridin-2-yl Acetate. PubChem. Retrieved December 31, 2025, from [Link]

- El-Sayed, N. N. E., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative.

- Siddesh, M. B., et al. (2014). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads.Journal of Chemical Sciences, 126(3), 821-828.

- Sebbar, N., et al. (2022). Crystal structure, Hirshfeld surface analysis and DFT calculations of ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate.

-

SYNTHESIS OF NOVEL PYRAZOLO PYRANOPYRIMIDINE DERIVATIVES USING (TEDA-SIO2) IN AQUOUS MEDIA. JETIR. Retrieved December 31, 2025, from [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. bu.edu.eg [bu.edu.eg]

- 3. Pyrimidin-2-yl acetate | High-Purity Reagent [benchchem.com]

- 4. This compound [synhet.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound [allbiopharm.com]

- 7. echemi.com [echemi.com]

- 8. prepchem.com [prepchem.com]

- 9. connectsci.au [connectsci.au]

- 10. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

Physicochemical properties of Ethyl 2-(pyrimidin-2-yl)acetate

An In-Depth Technical Guide to Ethyl 2-(pyrimidin-2-yl)acetate for Advanced Research & Development

This guide provides an in-depth exploration of this compound (CAS No. 63155-11-3), a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, synthetic chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a synthesized understanding of the compound's physicochemical properties, reactivity, and analytical characterization. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

Introduction: The Strategic Value of a Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] Its electron-deficient nature imparts specific reactivity profiles that are highly valuable in organic synthesis.[3] this compound leverages this scaffold, combining the reactive potential of the pyrimidine core with a versatile ethyl acetate side chain. This structure makes it a sought-after intermediate in the synthesis of complex pharmaceutical compounds, particularly in the development of targeted therapies like Janus kinase (JAK) inhibitors.[4] This guide aims to provide the foundational knowledge necessary for its effective and reliable use in a research and development setting.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of reproducible science. These parameters dictate everything from reaction conditions to purification strategies and formulation. The data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 63155-11-3 | [5] |

| Molecular Formula | C₈H₁₀N₂O₂ | [5][6] |

| Molecular Weight | 166.18 g/mol | [5] |

| IUPAC Name | This compound | - |

| Typical Purity | ≥97% | [5] |

| Physical Form | Expected to be a liquid or low-melting solid | |

| Storage Conditions | Store at room temperature, desiccated | [5] |

Note: Specific experimental data for melting and boiling points are not widely published for this isomer. However, related isomers such as Ethyl 2-(pyrimidin-5-yl)acetate have a reported boiling point of 256.2°C, suggesting a high boiling point for the title compound.[7] The analogous Ethyl 2-(pyridin-4-yl)acetate is a low-melting solid (18-19°C).

Section 2: Synthesis and Reactivity Profile

The utility of this compound as a synthetic intermediate is defined by its chemical reactivity, which is a direct consequence of its structure.

General Synthetic Approaches

While numerous specific synthetic routes exist, the construction of this molecule generally relies on established pyrimidine chemistry. A common conceptual pathway involves the nucleophilic substitution of a leaving group (e.g., a halogen or sulfonyl group) at the 2-position of the pyrimidine ring by an ethyl acetate enolate or a related C2-synthon.[8] Alternatively, strategies may involve the cyclization of appropriate precursors to form the pyrimidine ring with the acetate side chain already appended.[1] For instance, a related synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate is achieved through the catalytic hydrogenation of a 6-chloro-pyrimidine precursor, demonstrating the viability of functionalizing a pre-formed pyrimidine ring.[9]

Reactivity Analysis

The pyrimidine ring's two nitrogen atoms make it electron-deficient, which governs its reactivity.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The 2-, 4-, and 6-positions of the pyrimidine ring are highly susceptible to attack by nucleophiles.[3] While the 2-position of the title compound is already substituted, this inherent reactivity is crucial to understand, as it dictates the conditions under which the molecule is stable.

-

Electrophilic Substitution: In contrast to nucleophilic attack, electrophilic substitution on the pyrimidine ring is less facile and preferentially occurs at the C5 position, which is the most electron-rich carbon.[1]

-

Side-Chain Reactivity: The ethyl ester functionality is a primary site of reactivity. It can undergo:

-

Hydrolysis: Cleavage to the corresponding carboxylic acid under either acidic or basic conditions. This is a critical consideration for reaction workups and purification.

-

Transesterification: Reaction with other alcohols to form different esters.

-

Amidation: Reaction with amines to form amides, a common step in building more complex pharmaceutical intermediates.[10]

-

Enolate Formation: The α-protons on the methylene bridge are acidic and can be deprotonated with a suitable base to form an enolate, allowing for further alkylation or condensation reactions at this position.

-

Caption: Key reactive sites and potential transformations.

Section 3: Analytical Characterization Workflow

Confirming the identity and purity of this compound is non-negotiable. A multi-technique approach provides a self-validating system, where each analysis corroborates the others.

Spectroscopic Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. For this compound, the following signals are expected in ¹H and ¹³C NMR spectra (in a solvent like CDCl₃ or DMSO-d₆).

-

¹H NMR:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene protons (-OCH₂-) of the ethyl group.

-

A singlet for the methylene protons adjacent to the pyrimidine ring (-CH₂-CO).

-

Signals for the pyrimidine ring protons, typically a doublet and a triplet, whose chemical shifts will be downfield due to the electron-withdrawing nature of the ring nitrogens.

-

-

¹³C NMR:

-

Distinct signals for the carbonyl carbon (C=O), the two carbons of the ethyl group, the methylene bridge carbon, and the unique carbons of the pyrimidine ring. The carbon at the 2-position will be significantly downfield.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of ethyl acetate itself provides a strong reference.[11]

-

Strong C=O Stretch: A prominent, sharp peak is expected around 1730-1750 cm⁻¹, characteristic of an ester carbonyl group.[11]

-

C-O Stretch: Peaks corresponding to the C-O single bond stretches of the ester will be present in the 1000-1300 cm⁻¹ region.

-

C-H Stretches: Signals just below 3000 cm⁻¹ for sp³ C-H bonds and potentially above 3000 cm⁻¹ for the aromatic C-H bonds of the pyrimidine ring.

Mass Spectrometry (MS): MS confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (~166.18) should be clearly visible, often as [M+H]⁺ in ESI-MS.[10]

-

Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) or the entire ester functionality.

Purity Assessment Protocol: HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard for assessing purity. Adding a mass spectrometer detector provides definitive peak identification.

Protocol:

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol) to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes. The causality here is to start with a polar mobile phase to retain the compound and gradually increase the organic content to elute it, separating it from more polar or less polar impurities.

-

Flow Rate: 1.0 mL/min.

-

UV Detection: Monitor at a wavelength where the pyrimidine ring absorbs, typically around 254 nm.

-

MS Detection: Use Electrospray Ionization (ESI) in positive mode, scanning for the expected mass-to-charge ratio (m/z) of the [M+H]⁺ ion.

-

-

Data Analysis: Purity is calculated based on the area percentage of the main peak in the UV chromatogram. The MS data confirms that the main peak corresponds to the correct molecular weight of the target compound.

Caption: A comprehensive quality control workflow.

Section 4: Safety, Handling, and Storage

Proper handling is essential for safety and maintaining compound integrity. While specific data for this compound is limited, data from analogous structures like ethyl 2-(5-bromopyrimidin-2-yl)acetate and ethyl 2-pyridylacetate suggest standard precautions for handling laboratory chemicals.[12][13]

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols.

-

Storage: As recommended by suppliers, store in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere to prevent hydrolysis from atmospheric moisture.[5]

Conclusion

This compound is a high-value chemical intermediate whose properties are dictated by the interplay between its electron-deficient pyrimidine core and its reactive ester side chain. A thorough understanding of its physicochemical properties, supported by a robust analytical workflow combining NMR, MS, IR, and HPLC, is critical for its successful application in research and drug development. By approaching its use with the rigorous, multi-faceted perspective outlined in this guide, scientists can ensure the integrity and reproducibility of their synthetic endeavors.

References

- Vertex AI Search. (n.d.). Understanding the Chemistry: Synthesis and Reactivity of Pyrimidine Derivatives.

- Wikipedia. (n.d.). Pyrimidine.

- Sigma-Aldrich. (n.d.). Ethyl 2-(pyridin-4-yl)acetate.

- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.

- PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate.

- Slideshare. (n.d.). Pyrimidine.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.

- PubChem. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate.

- ChemScene. (n.d.). 2739-98-2 | (2-Pyridinyl)acetic acid ethyl ester.

- BLD Pharm. (n.d.). 63155-11-3 | this compound.

- Angene. (n.d.). Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis.

- National Center for Biotechnology Information. (n.d.). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate.

- Ambeed. (n.d.). 63155-11-3 | this compound.

- Sigma-Aldrich. (n.d.). Ethyl 2-pyridylacetate 98%.

- Chemsrc. (n.d.). Ethyl 2-(pyrimidin-5-yl)acetate.

- Wiley. (n.d.). ETHYL-2-(1H-PYRAZOLO-[3,4-B]-PYRIDIN-1-YL)-ACETATE.

- ACS Omega. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives.

- ACS Publications. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative.

- Allbio pharm Co., Ltd. (n.d.). This compound.

- Chemsrc. (n.d.). CAS#:62141-12-2 | ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)acetate.

- CymitQuimica. (n.d.). Ethyl 2-(pyridin-2-yl)acetate.

- MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- Indian Academy of Sciences. (n.d.). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads.

- ResearchGate. (n.d.). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities.

- ResearchGate. (n.d.). Liquid chromatography-mass spectrophotometry (LC-MS/MS) analysis of ethyl acetate crude extract.

- Springer. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).

- CP Lab Safety. (n.d.). This compound, min 97%, 100 mg.

- National Institute of Standards and Technology. (n.d.). Ethyl Acetate - NIST WebBook.

- Appretech Scientific Limited. (n.d.). Ethyl 2-(pyrimidin-4-yl)acetate.

- Gaylord Chemical. (n.d.). Ethyl Acetate Solvent Properties.

- PubChem. (n.d.). Ethyl 2-pyridylacetate.

- ChemicalBook. (n.d.). Ethyl acetate(141-78-6)IR1.

- Proprep. (n.d.). What distinct peaks would you expect in the IR spectrum of ethyl acetate?.

- National Institute of Standards and Technology. (n.d.). Ethyl Acetate.

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. growingscience.com [growingscience.com]

- 3. Pyrimidine | PPTX [slideshare.net]

- 4. nbinno.com [nbinno.com]

- 5. calpaclab.com [calpaclab.com]

- 6. allbiopharm.com [allbiopharm.com]

- 7. Ethyl 2-(pyrimidin-5-yl)acetate | CAS#:6214-48-8 | Chemsrc [chemsrc.com]

- 8. nbinno.com [nbinno.com]

- 9. prepchem.com [prepchem.com]

- 10. mdpi.com [mdpi.com]

- 11. proprep.com [proprep.com]

- 12. Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-ピリジル酢酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]

Ethyl 2-(pyrimidin-2-yl)acetate molecular weight and formula

An In-Depth Technical Guide to Ethyl 2-(pyrimidin-2-yl)acetate: A Key Building Block in Medicinal Chemistry

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] As an electron-rich aromatic heterocycle and a fundamental component of DNA and RNA, its structure offers a versatile platform for drug design, enabling interactions with a wide array of biological targets.[1] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Within this critical class of compounds, this compound stands out as a highly valuable organic building block. Its unique structure, featuring a reactive ethyl acetate moiety attached to the C2 position of the pyrimidine ring, makes it a pivotal intermediate for the synthesis of more complex, high-value pharmaceutical compounds. This guide provides a comprehensive technical overview of this compound for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical Properties and Structural Data

This compound is a well-characterized organic compound used primarily in synthetic chemistry. Its identity and purity are foundational to its utility, ensuring reproducibility and success in subsequent synthetic steps. The key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [3][4] |

| Molecular Weight | 166.18 g/mol | [3][4] |

| CAS Number | 63155-11-3 | [3] |

| Typical Purity | ≥97% | [3] |

| Appearance | Pale brown solid or oil | [5] |

| Storage Conditions | Desiccated, Room Temperature | [3] |

The structure consists of a central pyrimidine ring, which provides the core heterocyclic character, and an ethyl acetate group at the 2-position. The methylene bridge between the ring and the carbonyl group is particularly reactive, possessing acidic protons that can be readily removed by a base to form a nucleophilic enolate, which is central to its synthetic applications.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrimidine acetates often involves multi-step sequences starting from simpler precursors. While various routes exist, a common strategy involves the catalytic hydrogenation of a suitably substituted precursor. The choice of catalyst and reaction conditions is critical for achieving high yield and purity, preventing over-reduction of the pyrimidine ring itself.

A representative synthesis for a structurally related compound, which illustrates the core principles, is the dehalogenation of a chloro-pyrimidine precursor via catalytic hydrogenation. This method is a self-validating system; the consumption of hydrogen and the disappearance of the starting material (monitored by TLC or LC-MS) confirm reaction completion, while the purity of the final product validates the selectivity of the catalyst.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of a pyrimidine acetate derivative.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for constructing more elaborate molecules with therapeutic potential. The pyrimidine core is a known "privileged structure," meaning it can bind to multiple biological targets, and this compound provides an accessible entry point for its incorporation.

-

Scaffold for Kinase Inhibitors : Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. A related compound, Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, is a documented precursor for dihydropyrrolopyrimidine-selective JAK2 inhibitors, which are used to treat myeloproliferative neoplasms.[6] this compound can be similarly functionalized to generate libraries of kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases.

-

Synthesis of Novel Heterocycles : The reactive methylene group allows for condensation reactions with various electrophiles. This enables the construction of fused ring systems or the introduction of complex side chains, leading to novel chemical entities with unique pharmacological profiles. Pyridopyrimidine derivatives, for instance, have been synthesized and evaluated for potent antibacterial activity.[7][8]

-

Precursor for Bioactive Molecules : Research has demonstrated the synthesis of 2-(pyridin-2-yl) pyrimidine derivatives with anti-fibrotic activity, showcasing the utility of pyrimidine-based esters in developing treatments for conditions like liver fibrosis.[2] The ethyl acetate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the accessible chemical space.

Role as a Pharmaceutical Building Block

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(pyrimidin-2-yl)acetate

Introduction

In the landscape of modern drug discovery and synthetic chemistry, the unambiguous structural characterization of novel molecules is paramount. Ethyl 2-(pyrimidin-2-yl)acetate is a key heterocyclic building block, utilized in the synthesis of a variety of biologically active compounds. Its molecular architecture, featuring a pyrimidine ring linked to an ethyl acetate side chain, presents a distinct set of proton environments. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for elucidating such structures in solution.[1][2][3]

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and purity assessment. We will dissect the spectrum from first principles, correlate spectral features to molecular structure, and provide a field-proven experimental protocol for acquiring high-quality data.

I. Molecular Structure and Predicted Proton Environments

The foundational step in interpreting any NMR spectrum is to deconstruct the molecule into its unique proton environments. This compound (C₈H₁₀N₂O₂) possesses four distinct sets of chemically non-equivalent protons, as illustrated below.

Figure 1: Molecular structure of this compound with distinct proton environments color-coded for clarity.

-

Pyrimidine Ring Protons (H-4, H-6, and H-5): The pyrimidine ring contains three protons. Due to the molecule's symmetry, the protons at positions 4 and 6 (H-4, H-6) are chemically equivalent. The proton at position 5 (H-5) is in a unique environment. These protons reside in an electron-deficient aromatic system, which strongly deshields them, causing them to appear far downfield.[4][5]

-

Alpha-Methylene Protons (α-CH₂): These two protons are on the carbon situated between the electron-withdrawing pyrimidine ring and the carbonyl group of the ester. This dual deshielding effect will shift their resonance significantly downfield.

-

Ethyl Methylene Protons (O-CH₂): The two protons of the ethyl group's methylene are adjacent to the ester oxygen atom, a moderately deshielding environment.

-

Ethyl Methyl Protons (CH₃): These three protons are at the terminus of the ethyl group and are the most shielded protons in the molecule, causing them to appear furthest upfield.

II. Spectral Analysis: Predicting the ¹H NMR Signature

Based on fundamental NMR principles, we can predict the key characteristics of each signal: chemical shift (δ), integration, and multiplicity.[2][6]

Chemical Shift (δ)

The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the protons.

-

H-4 & H-6: These protons are adjacent to a ring nitrogen, the most electronegative feature. They are expected to be the most downfield of the aromatic signals, appearing around δ 8.8 - 9.0 ppm . The ¹H NMR spectrum of the parent pyrimidine shows these protons at approximately 8.78 ppm.[7]

-

H-5: This proton is situated between two carbon atoms and will be upfield relative to H-4 and H-6. Its signal is predicted in the range of δ 7.3 - 7.5 ppm .[7]

-

α-CH₂: Positioned between two electron-withdrawing groups (pyrimidine and carbonyl), these protons will be significantly deshielded and are expected around δ 4.0 - 4.2 ppm .

-

O-CH₂: This is a classic ethyl ester methylene quartet. The adjacent oxygen atom shifts this signal to approximately δ 4.1 - 4.3 ppm .[8]

-

CH₃: The terminal methyl group of the ethyl ester is relatively shielded and will appear upfield, around δ 1.2 - 1.4 ppm .[8]

Integration

The area under each signal is directly proportional to the number of protons it represents.

-

H-4 & H-6: 2H

-

H-5: 1H

-

α-CH₂: 2H

-

O-CH₂: 2H

-

CH₃: 3H

Multiplicity (Splitting Pattern)

The splitting of a signal is caused by spin-spin coupling with protons on adjacent carbons, following the n+1 rule.

-

H-4 & H-6: Each is coupled to the single H-5 proton (n=1), so the signal will be a doublet (d) .

-

H-5: This proton is coupled to the two equivalent H-4 and H-6 protons (n=2), resulting in a triplet (t) .

-

α-CH₂: There are no protons on the adjacent atoms (C-2 of the pyrimidine and the carbonyl carbon). Therefore, this signal will be a singlet (s) .

-

O-CH₂: This methylene group is adjacent to the methyl group with three protons (n=3). The signal will be a quartet (q) .

-

CH₃: This methyl group is adjacent to the methylene group with two protons (n=2), resulting in a triplet (t) .

Predicted Data Summary

The predicted ¹H NMR data for this compound is summarized below.

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-6 | 8.8 - 9.0 | 2H | Doublet (d) | ~5.0 |

| H-5 | 7.3 - 7.5 | 1H | Triplet (t) | ~5.0 |

| O-CH₂ | 4.1 - 4.3 | 2H | Quartet (q) | ~7.1 |

| α-CH₂ | 4.0 - 4.2 | 2H | Singlet (s) | N/A |

| CH₃ | 1.2 - 1.4 | 3H | Triplet (t) | ~7.1 |

III. Experimental Protocol for Data Acquisition

Achieving a high-resolution, artifact-free spectrum requires meticulous sample preparation and a systematic approach to data acquisition.[9] This protocol outlines a validated workflow.

Step 1: Sample Preparation

-

Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[10][11]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. Ensure the solvent is of high purity.[12]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If an internal standard like tetramethylsilane (TMS) is not already in the solvent, add a very small amount.

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for sharp, well-defined peaks.[10]

-

Filtration and Transfer: To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final sample depth in the tube should be approximately 4-5 cm.[10]

-

Labeling: Clearly label the NMR tube with a unique identifier.

Step 2: NMR Spectrometer Operation

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and use the depth gauge to ensure correct positioning. Insert the sample into the magnet.

-

Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving narrow linewidths and high resolution.

-

Acquisition Setup: Load a standard proton experiment. Key parameters include:

-

Pulse Angle: 30-45 degrees for quantitative analysis.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds to allow for full magnetization recovery.

-

Number of Scans: Typically 8 or 16 scans are sufficient for a sample of this concentration.

-

Step 3: Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate all signals and normalize them to a known proton count (e.g., the 1H signal for H-5) to determine the relative ratios of all proton environments.

Experimental Workflow Diagram

Figure 2: Standard operating procedure for acquiring and processing the ¹H NMR spectrum of a small organic molecule.

IV. Conclusion

The ¹H NMR spectrum of this compound provides a distinct and readily interpretable fingerprint of its molecular structure. The four unique proton environments—three from the core structure and two from the ethyl ester group—give rise to a characteristic set of signals. The downfield doublet and triplet corresponding to the pyrimidine ring, combined with the singlet for the alpha-methylene and the classic quartet-triplet pattern of the ethyl group, allow for unequivocal structural confirmation. By adhering to the principles of spectral interpretation and following a robust experimental protocol, researchers can confidently use ¹H NMR to verify the identity and assess the purity of this important synthetic intermediate, ensuring the integrity of their scientific endeavors.

References

- NMR Sample Preparation. (n.d.). University of Arizona.

-

Sharma, B. K., et al. (2016). 1H NMR Based Quantification of Ethyl Ester in Biodiesel: A Comparative Study of Product-Dependent Derivations. Analytical Chemistry Letters, 6(5). Taylor & Francis Online. Retrieved from [Link]

-

D'Ippolito, S. A., et al. (2013). Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Energy & Fuels, 27(10), 5997-6004. ACS Publications. Retrieved from [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. Retrieved from [Link]

-

Sharma, B. K., et al. (2016). 1H NMR Based Quantification of Ethyl Ester in Biodiesel: A Comparative Study of Product-Dependent Derivations. ResearchGate. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]

-

8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-873. Retrieved from [Link]

-

D'Ippolito, S. A., et al. (2013). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. ResearchGate. Retrieved from [Link]

-

Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Retrieved from [Link]

-

The NMR interpretations of some heterocyclic compounds which are... (2018). ResearchGate. Retrieved from [Link]

-

Interpreting. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. (2011). Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 3), o643. National Institutes of Health. Retrieved from [Link]

-

Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

-

Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-451. Retrieved from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved from [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2024). AZoOptics. Retrieved from [Link]

-

Spectra of ethyl acetate. (n.d.). Retrieved from [Link]

-

Basic Concepts of NMR: Identification of the Isomers of C. (n.d.). Carbon. Retrieved from [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (2020). ACS Omega. Retrieved from [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. azooptics.com [azooptics.com]

- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. magritek.com [magritek.com]

- 7. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. ocw.mit.edu [ocw.mit.edu]

Mass Spectrometry of Pyrimidine Acetic Acid Esters: An In-depth Technical Guide

Introduction: The Significance of Pyrimidine Acetic Acid Esters in Modern Research

Pyrimidine acetic acid esters represent a pivotal class of heterocyclic compounds, forming the structural core of numerous molecules with significant biological and pharmaceutical relevance. Their applications span from antiviral and anticancer agents to agrochemicals.[1][2] The precise characterization of these molecules is paramount in drug discovery, development, and quality control. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as the cornerstone analytical technique for this purpose.[3][4]

This guide provides a comprehensive overview of the mass spectrometric analysis of pyrimidine acetic acid esters. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, from ionization techniques to fragmentation analysis and quantitative method development.

Choosing the Right Tool for the Job: A Comparative Analysis of Ionization Techniques

The ionization method is the first critical decision in the mass spectrometric analysis of pyrimidine acetic acid esters, directly influencing the nature and quality of the resulting data. The choice between "hard" and "soft" ionization techniques depends on the analytical goal.[5]

-

Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons, leading to extensive fragmentation.[6] While this can sometimes make it difficult to observe the molecular ion, the resulting fragmentation pattern is highly reproducible and provides a detailed structural fingerprint of the molecule. This makes EI, typically coupled with Gas Chromatography (GC-MS), an excellent choice for structural elucidation of novel pyrimidine acetic acid esters, provided they are sufficiently volatile and thermally stable.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution, making it ideal for less volatile and thermally labile compounds.[6] It typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, preserving the molecular weight information.[7] For pyrimidine acetic acid esters, which possess basic nitrogen atoms on the pyrimidine ring, ESI in positive ion mode is highly effective. The choice of solvent and additives, such as formic acid or acetic acid, can significantly influence ionization efficiency.[8] ESI is the workhorse for Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another atmospheric pressure ionization technique that is well-suited for a wide range of small molecules.[9] It is particularly effective for compounds of medium polarity and can be a valuable alternative to ESI, especially when dealing with complex matrices that might cause ion suppression in ESI.[5]

-

Atmospheric Pressure Photoionization (APPI): APPI utilizes photons to ionize analytes and is particularly advantageous for nonpolar and moderately polar compounds that are challenging to ionize by ESI or APCI.[10][11] For certain pyrimidine acetic acid ester derivatives with reduced polarity, APPI could offer enhanced sensitivity.

The logical workflow for selecting an ionization technique is summarized in the diagram below.

Caption: Decision workflow for selecting an ionization technique.

Deciphering the Molecular Blueprint: Fragmentation Patterns of Pyrimidine Acetic Acid Esters

Understanding the fragmentation patterns of pyrimidine acetic acid esters is key to their structural confirmation and differentiation from isomers. The fragmentation is a composite of the pyrimidine ring's and the acetic acid ester side chain's behavior.

Fragmentation of the Pyrimidine Ring

The pyrimidine ring itself is relatively stable, but it undergoes characteristic fragmentation pathways, often involving the loss of small neutral molecules.[12][13] Common fragmentation pathways include:

-

Loss of HCN: A frequent fragmentation pathway for nitrogen-containing heterocycles.

-

Ring cleavage: The pyrimidine ring can break apart, yielding characteristic smaller fragments. The specific fragmentation is highly dependent on the substituents present on the ring.[12]

Fragmentation of the Acetic Acid Ester Side Chain

The ester functionality also exhibits predictable fragmentation patterns. For a generic ethyl pyrimidine-2-acetate, the following cleavages are expected:

-

Loss of the alkoxy group (-OR): Cleavage of the C-O bond results in the loss of the alkoxy group as a radical.

-

Loss of the ester group (-COOR): The entire ester group can be lost.

-

McLafferty Rearrangement: If the alkyl chain of the ester is long enough (at least three carbons), a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of an alkene.

Synergistic Fragmentation of Pyrimidine Acetic Acid Esters

The interplay between the pyrimidine ring and the ester side chain leads to characteristic fragmentation patterns. The protonated molecule [M+H]+ generated by ESI is the starting point for MS/MS fragmentation.

A proposed fragmentation pathway for a generic ethyl 2-(pyrimidin-2-yl)acetate is depicted below.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]

- 4. ijsdr.org [ijsdr.org]

- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 6. researchgate.net [researchgate.net]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Atmospheric-pressure photoionization - Wikipedia [en.wikipedia.org]

- 11. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sphinxsai.com [sphinxsai.com]

- 13. article.sapub.org [article.sapub.org]

An In-depth Technical Guide to the Reactivity Profile of Ethyl 2-(pyrimidin-2-yl)acetate

Abstract

Ethyl 2-(pyrimidin-2-yl)acetate is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and structural features, arising from the confluence of an ester functionality and an electron-deficient pyrimidine ring, give rise to a rich and nuanced reactivity profile. This guide provides a comprehensive exploration of the chemical behavior of this compound, with a particular focus on the synthetic transformations of its active methylene group and ester moiety. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights and detailed experimental protocols to empower researchers in leveraging this valuable synthon for the construction of complex molecular architectures.

Introduction: The Strategic Importance of this compound

The pyrimidine nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The strategic incorporation of an acetic acid ester at the 2-position of the pyrimidine ring endows the parent molecule with a dual reactivity that is highly prized in organic synthesis. The electron-withdrawing nature of the pyrimidine ring acidifies the α-protons of the acetate moiety, creating a highly reactive "active methylene" group. This, coupled with the classical reactivity of the ester functional group, makes this compound a powerful intermediate for the synthesis of a diverse range of more complex heterocyclic systems. Its derivatives are key intermediates in the synthesis of important pharmaceutical compounds, including selective JAK2 inhibitors.[1] This guide will systematically dissect the key facets of its reactivity, providing a robust framework for its application in drug discovery and development.

Synthesis of this compound

The most direct and reliable synthesis of this compound involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with an enolate derived from a malonic ester, followed by decarboxylation. A common and effective method utilizes 2-chloropyrimidine and diethyl malonate.

Synthesis via Malonic Ester Condensation

The reaction proceeds via the formation of a malonate adduct, which upon heating, undergoes decarboxylation to yield the desired product.

Reaction Scheme:

Experimental Protocol:

A detailed protocol for a similar synthesis has been described for the preparation of this compound (CAS 63155-11-3).[1][2]

-

Enolate Formation: To a solution of diethyl malonate in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added at a reduced temperature (e.g., -78 °C) to generate the enolate.

-

Nucleophilic Substitution: A solution of 2-chloropyrimidine in DMF is then added to the reaction mixture. The reaction is gradually warmed to room temperature and then heated to drive the substitution reaction to completion.

-

Work-up and Purification: Upon completion, the reaction is quenched with a dilute acid and neutralized. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Table 1: Representative Synthesis of this compound

| Reactants | Base | Solvent | Temperature | Time | Yield | Reference |

| 2-Chloropyrimidine, Diethyl malonate | NaH | DMF | -78 °C to 120 °C | 90 h | 92% | [1][2] |

Causality Behind Experimental Choices:

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates diethyl malonate, driving the equilibrium towards enolate formation.

-

Solvent Selection: DMF is a polar aprotic solvent that effectively solvates the sodium cation of the enolate, enhancing its nucleophilicity, and is stable at the elevated temperatures required for the reaction.

-

Temperature Profile: The initial low temperature controls the exothermic deprotonation step. Subsequent heating is necessary to overcome the activation energy for both the nucleophilic aromatic substitution and the final decarboxylation.

Reactivity of the Active Methylene Group

The protons on the carbon atom flanked by the pyrimidine ring and the ester carbonyl group are significantly acidic, rendering this a classic "active methylene" compound. This acidity allows for the facile formation of a stabilized carbanion (enolate), which is a potent nucleophile.

Alkylation Reactions

The enolate of this compound readily participates in SN2 reactions with alkyl halides, leading to the formation of α-alkylated products. This is a cornerstone reaction for introducing alkyl diversity at this position.

General Reaction Scheme:

Experimental Protocol (General):

-

Enolate Generation: this compound is dissolved in an anhydrous aprotic solvent (e.g., THF, DMF) and treated with a suitable base (e.g., NaH, LDA, K2CO3) at a controlled temperature (often 0 °C or below).

-

Alkylating Agent Addition: The alkyl halide (R-X) is added to the solution of the enolate. The reaction is allowed to proceed until completion, which may require warming to room temperature or gentle heating.

-

Quench and Isolation: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent, dried, and purified, typically by column chromatography.

Table 2: Conditions for Alkylation of Active Methylene Compounds

| Substrate | Alkylating Agent | Base | Solvent | Typical Conditions | Product |

| This compound | Methyl Iodide | NaH | THF | 0 °C to rt | Ethyl 2-(pyrimidin-2-yl)propanoate |

| This compound | Benzyl Bromide | K2CO3 | Acetonitrile | Reflux | Ethyl 2-phenyl-2-(pyrimidin-2-yl)acetate |

Trustworthiness of the Protocol: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. The formation of the desired product can be confirmed by spectroscopic methods (NMR, MS). The choice of a non-nucleophilic base is critical to avoid side reactions with the ester functionality.

Condensation Reactions

The nucleophilic character of the enolate derived from this compound makes it an excellent partner in various condensation reactions, most notably the Knoevenagel and Claisen-type condensations.

This reaction involves the condensation of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base, to form a new carbon-carbon double bond.[3][4][5]

Reaction Workflow:

Caption: Workflow for the Knoevenagel Condensation.

Experimental Protocol (General):

-

A mixture of this compound, an aldehyde or ketone, and a catalytic amount of a weak base (e.g., piperidine, pyridine, or an amine salt) in a suitable solvent (e.g., ethanol, toluene) is heated, often with azeotropic removal of water using a Dean-Stark apparatus.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

This compound can undergo self-condensation or crossed Claisen condensation with other esters in the presence of a strong base to form β-keto esters.[6]

Mechanistic Pathway:

Caption: Simplified Claisen Condensation Mechanism.

Considerations for Synthetic Utility:

-

Self-condensation: While possible, it may lead to complex product mixtures.

-

Crossed Condensation: More synthetically useful when reacting with a non-enolizable ester (e.g., diethyl carbonate, diethyl oxalate) to yield a single major product. For example, reaction with diethyl oxalate would yield a valuable pyrimidine-substituted pyruvic acid ester derivative.[7][8]

Reactivity of the Ester Group

The ester functionality of this compound undergoes typical ester transformations, including hydrolysis and transesterification.

Hydrolysis

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(pyrimidin-2-yl)acetic acid, under either acidic or basic conditions.

Reaction Scheme:

Experimental Protocol (Base-Catalyzed):

-

This compound is dissolved in an aqueous or aqueous-alcoholic solution of a strong base (e.g., NaOH, KOH).

-

The mixture is heated to reflux until the ester is completely consumed (monitored by TLC).

-

The reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

Table 3: Hydrolysis Conditions

| Conditions | Reagents | Solvent | Product |

| Basic | NaOH or KOH | Water/Ethanol | 2-(Pyrimidin-2-yl)acetic acid sodium/potassium salt |

| Acidic | H2SO4 or HCl | Water/Dioxane | 2-(Pyrimidin-2-yl)acetic acid |

Transesterification

The ethyl group of the ester can be exchanged with other alkyl groups by reacting with a different alcohol in the presence of an acid or base catalyst.[9][10][11]

General Reaction Scheme:

Causality in Transesterification:

-

Acid Catalysis: Protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by the alcohol.

-

Base Catalysis: Deprotonation of the alcohol generates a more nucleophilic alkoxide, which attacks the ester carbonyl.

-

Equilibrium: The reaction is reversible. To drive it to completion, it is often necessary to use a large excess of the new alcohol or to remove the ethanol by-product as it is formed.

Decarboxylation of 2-(Pyrimidin-2-yl)acetic Acid

The carboxylic acid derived from the hydrolysis of this compound can undergo decarboxylation upon heating, particularly if there are activating groups on the pyrimidine ring or the α-carbon. The stability of the resulting carbanion intermediate is a key factor in the ease of this reaction. For 2-(pyrimidin-2-yl)acetic acid, the decarboxylation is facilitated by the electron-withdrawing nature of the pyrimidine ring, which can stabilize the transient negative charge.[2][7]

Spectroscopic Characterization

Table 4: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Triplet at ~1.2-1.3 ppm (3H, -CH₂CH₃ ) - Quartet at ~4.1-4.2 ppm (2H, -CH₂ CH₃) - Singlet at ~3.8-4.0 ppm (2H, pyrimidine-CH₂ -) - Signals for pyrimidine protons (e.g., a doublet at ~8.7 ppm for H4/H6 and a triplet at ~7.2 ppm for H5) |

| ¹³C NMR | - Signal at ~14 ppm (-CH₂CH₃ ) - Signal at ~45 ppm (pyrimidine-CH₂ -) - Signal at ~61 ppm (-CH₂ CH₃) - Signal at ~170 ppm (C =O) - Signals for pyrimidine carbons in the aromatic region. |

| IR | - Strong absorption band around 1730-1750 cm⁻¹ for the C=O stretch of the ester. - C-O stretching bands around 1150-1250 cm⁻¹. - Bands corresponding to the pyrimidine ring vibrations. |

| Mass Spec | - Molecular ion peak (M⁺) at m/z = 166. - Fragmentation pattern showing loss of the ethoxy group (-OEt, m/z = 45) and the entire ester group (-COOEt, m/z = 73). |

Conclusion and Future Outlook

This compound is a molecule of significant synthetic potential. Its dual reactivity, stemming from the active methylene group and the ester functionality, provides a rich platform for the construction of a wide variety of complex heterocyclic molecules. This guide has provided a comprehensive overview of its reactivity, grounded in established chemical principles and supported by protocols for analogous systems. As the demand for novel bioactive molecules continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicinal and materials chemistry. Further research into the asymmetric functionalization of its active methylene group would be a particularly valuable contribution to the field.

References

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (2025). ACS Omega. [Link]

-

Ethyl 2-pyridylacetate | C9H11NO2 | CID 75960. PubChem. [Link]

-

63155-11-3 - ChemBK. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization decarboxylation. (2009). ResearchGate. [Link]

-

Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. (2006). ResearchGate. [Link]

-

Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6Methyl4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes. (2008). ResearchGate. [Link]

-

Claisen condensation. Wikipedia. [Link]

-

ALKYLATION OF 2Н (ALKYL)-SUBSTITUTED PYRIMIDINONES-4. (2022). Scholarzest. [Link]

-

Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate using SBA/CA nanocomposites. (2014). ResearchGate. [Link]

-

Knoevenagel condensation of various aromatic aldehydes with active... | Download Table. (2014). ResearchGate. [Link]

-

Knoevenagel condensation product. | Download Scientific Diagram. (2022). ResearchGate. [Link]

-

The decarboxylation of some heterocyclic acetic acids. (1972). Semantic Scholar. [Link]

-

one-pot three-component condensation reaction of aldehyde, ethyl... (2018). ResearchGate. [Link]

-

Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. (2014). Indian Academy of Sciences. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2022). MDPI. [Link]

-

Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6-Methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes. (2008). ResearchGate. [Link]

-

SYNTHESIS OF NOVEL PYRAZOLO PYRANOPYRIMIDINE DERIVATIVES USING (TEDA-SIO2) IN AQUOUS MEDIA. (2023). JETIR. [Link]

-

One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. (2006). ResearchGate. [Link]

-

The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. (2018). ResearchGate. [Link]

-

Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. (2018). MDPI. [Link]

-

Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. PrepChem. [Link]

-

The Claisen Condensation. (2020). Master Organic Chemistry. [Link]

-

The Knoevenagel Condensation. (2015). ResearchGate. [Link]

-

Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. (2022). ResearchGate. [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2022). PMC. [Link]

-

Synthesis of bio-additives: transesterification of ethyl acetate with glycerol using homogeneous or heterogeneous acid catalysts. (2013). SciELO. [Link]

-

Synthesis of Bio-Additives: Transesterification of Ethyl Acetate with Glycerol using Homogeneous or Heterogeneous Acid Catalysts. (2013). ResearchGate. [Link]

-

Transesterification of supercritical ethyl acetate by higher alcohol. (2003). ResearchGate. [Link]

-

Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system. (2007). PubMed. [Link]

-

Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. (2012). PMC. [Link]

-

This compound, min 97%, 100 mg. CP Lab Safety. [Link]

-

Spectra of ethyl acetate. University of Birmingham. [Link]

-

ETHYL-2-(1H-PYRAZOLO-[3,4-B]-PYRIDIN-1-YL)-ACETATE. SpectraBase. [Link]

-

Photoredox Alkylation of Heteroarenes Using Ethyl Acetate. (2021). ChemistryViews. [Link]

-

Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. (2022). PMC. [Link]

-

Condensation of aldehyde I with various acyclic active methylene compounds. (2022). ResearchGate. [Link]

-

The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A. (2018). eScholarship. [Link]

-

CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem. (2022). YouTube. [Link]

-

e (a) Reaction mechanism of base-catalyzed transesterification... (2019). ResearchGate. [Link]

-

Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. (2022). MDPI. [Link]

-

Acetins Production via Transesterification of Ethyl Acetate with Glycerol Using Heterogeneous Acid Catalysts. (2012). Blucher Proceedings. [Link]

-

Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. (2022). ResearchGate. [Link]

-

Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions. (2011). NIH. [Link]

-

2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. (2012). PMC. [Link]

-

2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfan-yl}acetic acid. (2012). PubMed. [Link]

-

Ethyl Acetate. NIST WebBook. [Link]

-

Pyridine, 2-ethyl-. NIST WebBook. [Link]

-

This compound. Suzhou Aobai Pharmaceutical. [Link]

-

Huateng Pharma Product Catalogue. (2021). device.report. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

Sources

- 1. 63155-11-3 | this compound | Esters | Ambeed.com [ambeed.com]

- 2. 1722-12-9 | 2-Chloropyrimidine | Chlorides | Ambeed.com [ambeed.com]

- 3. 2-Pyrimidineacetic acid, ethyl ester (9CI) CAS#: 63155-11-3 [chemicalbook.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 12. Ethyl 2-pyridylacetate | C9H11NO2 | CID 75960 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Comprehensive Technical Guide for Medicinal Chemistry

This guide provides an in-depth exploration of the pyrimidine scaffold, a cornerstone in modern medicinal chemistry. We will delve into its fundamental properties, diverse synthetic methodologies, and wide-ranging therapeutic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

The pyrimidine nucleus is a fundamental heterocyclic scaffold that has proven to be of immense value in the field of drug discovery.[1] Its presence in essential biomolecules like the nucleobases uracil, cytosine, and thymine underscores its profound biological significance.[1][2] This inherent biological relevance has inspired medicinal chemists to explore the vast chemical space of pyrimidine derivatives, leading to a multitude of clinically successful drugs.[1]

The "Privileged Scaffold" Concept

The pyrimidine ring system is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement gives the molecule unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, which facilitates strong and specific interactions with biological targets.[1] The adaptability of the pyrimidine core allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic outcomes.[1] Consequently, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4]

Overview of Therapeutic Applications

The versatility of the pyrimidine scaffold is evident in the ever-expanding list of FDA-approved drugs that feature this core structure.[4][5] These drugs target a wide array of diseases, solidifying the pyrimidine's status as a privileged scaffold in medicinal chemistry. Over the last six decades, pyrimidines have become an increasingly important core structure in many drug molecules.[6][7] Recent approvals have highlighted the pivotal role of pyrimidines in modern drug discovery across oncology, anti-infectives, immunology, and neurology.[5][8]